molecular formula C16H25NO B5684977 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine

1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine

Cat. No. B5684977
M. Wt: 247.38 g/mol
InChI Key: PORJDBLXPJEPLK-UHFFFAOYSA-N
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Description

1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs. It is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse and its potential therapeutic applications.

Mechanism of Action

1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine produces its effects by acting as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This leads to increased activation of the corresponding receptors, which in turn produces the desired effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and other neurotransmitters, which can cause changes in mood, motivation, and behavior. Chronic use of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been associated with a range of adverse effects, including psychosis, addiction, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the effects of these neurotransmitters on the central nervous system. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is also a potent stimulant that can produce a range of adverse effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine. One area of interest is the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, particularly in the treatment of ADHD and narcolepsy. Another area of interest is the development of new analogs of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine that have improved selectivity and reduced adverse effects. Finally, there is a need for further research on the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine use, particularly on the cardiovascular system and the risk of addiction and psychosis.

Synthesis Methods

1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is synthesized from piperonal, which is a precursor compound that is obtained from the essential oil of sassafras. The synthesis involves a series of chemical reactions that include condensation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in water and other organic solvents.

Scientific Research Applications

1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been extensively studied for its potential as a drug of abuse and its effects on the central nervous system. It has been found to produce effects similar to those of cocaine and amphetamines, including increased alertness, euphoria, and enhanced cognitive function. 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has also been found to have potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12-7-9-17(10-8-12)11-15-5-6-16(18-4)14(3)13(15)2/h5-6,12H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORJDBLXPJEPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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